FAPI-74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2374782-76-8 |

|---|---|

Molecular Formula |

C36H49N9O8 |

Molecular Weight |

735.8 g/mol |

IUPAC Name |

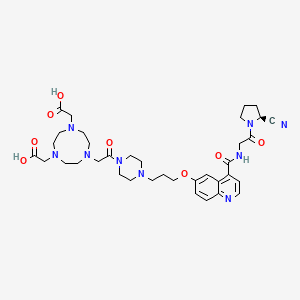

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C36H49N9O8/c37-22-27-3-1-9-45(27)32(46)23-39-36(52)29-6-7-38-31-5-4-28(21-30(29)31)53-20-2-8-40-16-18-44(19-17-40)33(47)24-41-10-12-42(25-34(48)49)14-15-43(13-11-41)26-35(50)51/h4-7,21,27H,1-3,8-20,23-26H2,(H,39,52)(H,48,49)(H,50,51)/t27-/m0/s1 |

InChI Key |

ZPDBPTLREULTFT-MHZLTWQESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

FAPI-74: A Technical Deep Dive into its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) is a tantalizing target in oncology. Predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of a vast array of solid tumors, its upregulation is often correlated with a poor prognosis. FAPI-74, a quinoline-based inhibitor of FAP, has emerged as a powerful tool in the diagnostic arsenal (B13267) against cancer. When radiolabeled, typically with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables highly sensitive and specific visualization of FAP-expressing tissues via Positron Emission Tomography (PET). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, the downstream signaling pathways of its target, and the preclinical and clinical methodologies used to validate its efficacy. While primarily a diagnostic agent, the principles of this compound's interaction with FAP offer a window into the therapeutic potential of targeting this key player in the tumor stroma.

The Core Mechanism: High-Affinity Binding to Fibroblast Activation Protein

The fundamental mechanism of action of this compound lies in its ability to act as a high-affinity ligand for Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. This compound, a small molecule inhibitor, is designed to specifically bind to the enzymatic domain of FAP. This binding is characterized by high affinity, leading to the retention of the this compound molecule at sites of FAP expression. When this compound is radiolabeled, this specific binding allows for the accumulation of the radioisotope in FAP-positive tissues, which are then detectable by PET imaging.[1] This targeted delivery results in high tumor-to-background contrast in PET scans, enabling clear delineation of primary tumors and metastatic lesions.[2]

The primary role of this compound in the clinical setting is as a targeting vehicle for a diagnostic payload (the radioisotope). Upon intravenous administration, radiolabeled this compound circulates throughout the body and binds to FAP expressed on the surface of CAFs in the tumor stroma. Following binding, the this compound molecule is internalized by the cell.[1] This process of binding and internalization is rapid, allowing for imaging within an hour of tracer injection.[2]

Downstream Signaling Pathways Modulated by FAP

While this compound's primary function is diagnostic, its target, FAP, is deeply involved in pro-tumorigenic signaling. Understanding these pathways is crucial for appreciating the broader implications of FAP-targeted strategies in oncology.

PI3K/AKT and Ras-ERK Pathways

FAP has been shown to be an upstream regulator of the PTEN/PI3K/AKT and Ras-ERK signaling pathways. In oral squamous cell carcinoma, FAP gene knockout has been demonstrated to inhibit tumor cell proliferation, migration, and invasion through the inhibition of these pathways. This suggests that FAP's enzymatic or non-enzymatic functions can influence fundamental cellular processes that drive cancer progression.

STAT3-CCL2 Signaling Axis

FAP can positively activate the signal transducer and activator of transcription 3 (STAT3) in fibroblasts. This occurs through a urokinase receptor-dependent focal adhesion kinase-Src-Janus kinase 2 signaling pathway. In a murine model of liver cancer, FAP-positive CAFs were identified as the primary source of C-C motif chemokine ligand 2 (CCL2). The FAP-STAT3-CCL2 signaling axis has been shown to promote tumor growth by enhancing the recruitment of myeloid-derived suppressor cells, which contribute to an immunosuppressive tumor microenvironment.[3]

Quantitative Data on this compound

A critical aspect of a technical guide is the presentation of quantitative data. The following tables summarize key parameters of this compound and its interaction with FAP.

Table 1: Binding Affinity of FAPI Derivatives

| Compound | EC₅₀ (nM) |

| [¹⁸F]AlF-FAPI-74 | < 1 |

| [¹⁸F]AlF-FAPI-75 | < 1 |

| Other ¹⁸F-FAPI Derivatives | 1 - 4.2 |

| [Source:[4]] |

Table 2: Preclinical Biodistribution of [¹⁸F]AlF-FAPI-74 in HT-1080-FAP Xenograft Mice

| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) | 240 min (%ID/g) |

| Blood | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |

| Heart | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Lung | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Liver | 1.3 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Spleen | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Pancreas | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Stomach | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Intestine | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Kidney | 4.5 ± 0.8 | 3.5 ± 0.6 | 2.2 ± 0.4 | 1.3 ± 0.2 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Tumor | 4.2 ± 0.7 | 4.5 ± 0.8 | 3.8 ± 0.7 | 2.9 ± 0.5 |

| [Source: Adapted from[5]] |

Table 3: Clinical PET Imaging Data for [¹⁸F]this compound in Lung Cancer Patients

| Tissue | SUVmax (10 min) | SUVmax (1 h) | SUVmax (3 h) |

| Primary Tumors | 11.8 | 12.7 | 11.3 |

| Lymph Node Metastases | 9.9 | 10.7 | 9.4 |

| Distant Metastases | 11.8 | 11.8 | 11.4 |

| [Source:[6]] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other FAP inhibitors.

Radiosynthesis of [¹⁸F]AlF-FAPI-74

Objective: To radiolabel the this compound precursor with ¹⁸F using the Al¹⁸F method for preclinical and clinical use.

Materials:

-

[¹⁸F]Fluoride in water

-

Anion exchange cartridge (e.g., Waters Accel Plus QMA Light)

-

0.5 M Sodium acetate (B1210297) (NaOAc) buffer, pH 3.9

-

Aluminum chloride (AlCl₃) solution (10 mM in water)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

This compound precursor solution (4 mM)

-

0.9% Saline

-

Phosphate (B84403) buffer

-

Sterile filter (0.22 µm)

-

Solid-phase extraction (SPE) cartridge

Procedure:

-

Trap 2–10 GBq of [¹⁸F]fluoride in 4 mL of water onto an anion exchange cartridge preconditioned with 5 mL of 0.5 M NaOAc (pH 3.9) and 10 mL of water.[5]

-

Elute the [¹⁸F]fluoride with 0.30 mL of 0.5 M NaOAc (pH 3.9).[5]

-

Incubate the eluate with 6 µL of AlCl₃ solution (10 mM) and 300 µL of DMSO for 5 minutes at room temperature.[5]

-

Add 20 µL of the this compound precursor solution (4 mM).[5]

-

Heat the reaction mixture at 95°C for 15 minutes.[7]

-

Cool the reaction to room temperature and dilute with 5 mL of water.[7]

-

Perform solid-phase extraction (SPE) for purification.[7]

-

Elute the final product with 0.5 mL of ethanol and 5 mL of 0.9% saline, and spike with phosphate buffer before sterile filtration.[7]

In Vitro Cell Uptake and Competition Assay

Objective: To determine the specific uptake of [¹⁸F]AlF-FAPI-74 in FAP-expressing cells and to confirm its binding specificity through a competition assay.

Materials:

-

FAP-expressing cell line (e.g., HT-1080-FAP)

-

FAP-negative control cell line (e.g., wild-type HT-1080)

-

Cell culture medium and supplements

-

[¹⁸F]AlF-FAPI-74

-

Unlabeled this compound (for competition)

-

Phosphate-buffered saline (PBS)

-

Gamma counter

Procedure:

-

Seed FAP-expressing and FAP-negative cells in 24-well plates and culture until they reach approximately 80% confluency.

-

For the competition assay, pre-incubate a subset of wells with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes at 37°C.[8]

-

Add [¹⁸F]AlF-FAPI-74 to all wells at a final concentration of approximately 0.1-1 nM.

-

Incubate the plates for 1 hour at 37°C.[8]

-

Remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound tracer.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of the lysates to normalize the radioactivity counts.

-

Calculate the cell uptake as a percentage of the injected dose per milligram of protein (%ID/mg).

In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

Objective: To determine the distribution and clearance of [¹⁸F]AlF-FAPI-74 in a living organism with a FAP-expressing tumor.

Materials:

-

Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts)

-

[¹⁸F]AlF-FAPI-74

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection and blood collection

-

Surgical tools for tissue dissection

-

Gamma counter

-

Analytical balance

Procedure:

-

Anesthetize the tumor-bearing mice using isoflurane.

-

Inject a known amount of [¹⁸F]AlF-FAPI-74 (e.g., 5-10 MBq in 100-200 µL of saline) intravenously via the tail vein.[9]

-

At predetermined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize a cohort of mice (n=3-5 per time point).[5]

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, and bone.

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample and a standard of the injected dose using a gamma counter.

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound represents a significant advancement in the field of oncologic imaging. Its high affinity and specificity for FAP, a protein abundantly expressed in the stroma of numerous cancers, allows for sensitive and clear visualization of tumors. The core mechanism of action of this compound is its function as a targeted delivery vehicle for a radioactive payload. While this compound itself is primarily a diagnostic tool, the wealth of research into its target, FAP, reveals a complex network of signaling pathways that are integral to tumor progression. This deep understanding of FAP biology, facilitated by tools like this compound, opens up new avenues for the development of FAP-targeted therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of FAP as a theranostic target in the fight against cancer.

References

- 1. Facebook [cancer.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical orchestrator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP is intricately involved in tumor progression, metastasis, and the modulation of anti-tumor immunity. Its limited expression in healthy adult tissues makes it an attractive therapeutic target. This technical guide provides a comprehensive exploration of the multifaceted roles of FAP within the TME, detailing its impact on signaling pathways, summarizing key quantitative data, and providing methodologies for its experimental investigation.

Core Functions of FAP in the Tumor Microenvironment

FAP's influence on the TME is extensive, primarily driven by its enzymatic activity and its interactions with other cellular components.

Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities, enabling it to degrade components of the extracellular matrix, particularly type I collagen. This remodeling facilitates tumor cell invasion and migration by creating pathways for cancer cells to navigate through the dense stromal tissue.

Immune Suppression: FAP-positive CAFs are instrumental in creating an immunosuppressive TME. They achieve this through several mechanisms:

-

Recruitment of Immunosuppressive Cells: FAP-expressing CAFs can secrete chemokines like C-C motif chemokine ligand 2 (CCL2), which attracts myeloid-derived suppressor cells (MDSCs) to the tumor site. These MDSCs, in turn, inhibit the function of cytotoxic T lymphocytes.

-

Inhibition of T-cell Function: FAP+ CAFs can directly suppress the activity and proliferation of anti-tumor T cells through the secretion of immunosuppressive cytokines such as Transforming Growth Factor-beta (TGF-β).[1]

-

Physical Barrier Formation: The dense ECM produced by FAP+ CAFs can act as a physical barrier, preventing the infiltration of immune cells into the tumor core.

Promotion of Tumor Growth and Angiogenesis: FAP contributes to tumor proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor with essential nutrients and oxygen. This is achieved through both direct enzymatic activity on the ECM and the secretion of pro-angiogenic factors.

FAP-Associated Signaling Pathways

FAP's functions within the TME are mediated through its influence on several key intracellular signaling pathways.

FAP-STAT3-CCL2 Signaling Pathway

A critical pathway through which FAP mediates immune suppression involves the Signal Transducer and Activator of Transcription 3 (STAT3) and CCL2. FAP expression on CAFs leads to the activation of STAT3, which in turn upregulates the expression and secretion of CCL2.[2][3][4] This chemokine then recruits CCR2-expressing MDSCs to the tumor, fostering an immunosuppressive environment.[2][3][4]

PI3K/AKT and RAS/ERK Signaling Pathways

Emerging evidence suggests that FAP can also modulate the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Extracellular signal-regulated kinase (ERK) pathways, which are central to cell proliferation, survival, and migration. Silencing of FAP has been shown to inactivate these pathways, leading to reduced tumor growth and metastasis.[5][6] FAP may act as an upstream regulator, potentially through its interaction with integrins and subsequent activation of Focal Adhesion Kinase (FAK), which can then trigger these downstream signaling cascades.[7]

Quantitative Data on FAP Expression and Prognosis

The expression level of FAP in the TME has been shown to correlate with clinical outcomes in various cancers. High FAP expression is often associated with a poorer prognosis.

Table 1: FAP Expression and Prognostic Significance in Various Cancers

| Cancer Type | Number of Patients (n) | Percentage of FAP-Positive Cases | Correlation with Prognosis | Reference(s) |

| Colorectal Cancer | 449 | 85-90% | High expression in the tumor center is associated with poor prognosis. | [8][9] |

| 92 | 91% | High expression is associated with advanced stages and a trend toward worse overall survival. | [10][11] | |

| 178 | High | High expression correlates with reduced tumor-infiltrating lymphocytes and poor survival. | [1] | |

| Pancreatic Cancer | 134 | 73.1% (stromal), 76.1% (carcinoma) | High expression is an independent predictor of worse overall survival. | [4][12] |

| 46 | High in Stage IIB | Correlated with positive lymph nodes and poor prognosis in Stage IIB. | [12][13] | |

| 121 | - | High expression is associated with shorter overall and disease-free survival. | [14][15] | |

| Non-Small Cell Lung Cancer (NSCLC) | 59 | >76% | High expression is a predictor of poor survival. | [8] |

| 344 | 18.6% (tumor cells), 33.1% (CAFs) | High expression in tumor cells is an independent predictor of worse overall and recurrence-free survival. | [2] | |

| 135 | 54.1% (high expression) | High expression is associated with worse response to PD-1 blockade and worse progression-free survival. | [3] | |

| Breast Cancer | 100 (TNBC) | High in tumor center | High expression in the tumor center is correlated with larger tumor size and higher grade. | [16] |

| 449 | - | Overexpression is associated with poor prognosis and patient survival. | [17] |

Experimental Protocols

Investigating the role of FAP in the TME requires a range of specialized experimental techniques.

Immunohistochemistry (IHC) for FAP Detection

IHC is a cornerstone technique for visualizing FAP expression and localization within tumor tissues.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Heat in a microwave or pressure cooker according to optimized protocols (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).

-

Allow slides to cool to room temperature in the buffer.

-

-

Blocking:

-

Incubate slides with a blocking buffer (e.g., 10% normal serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with a DAB substrate solution until the desired brown color develops (monitor under a microscope).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol solutions and clear in xylene.

-

Mount with a permanent mounting medium.

-

IHC Scoring: A common semi-quantitative method involves scoring both the intensity of FAP staining (e.g., 0 for no staining, 1+ for weak, 2+ for medium, 3+ for strong) and the percentage of FAP-positive stromal cells.[3] An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.[18]

Flow Cytometry for FAP-Expressing CAFs

Flow cytometry allows for the quantification and characterization of FAP-positive CAFs within a single-cell suspension derived from tumor tissue.

Protocol:

-

Single-Cell Suspension Preparation:

-

Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove clumps.

-

-

Staining:

-

Resuspend cells in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

-

Incubate with an Fc block to prevent non-specific antibody binding.

-

Stain with a viability dye to exclude dead cells from the analysis.

-

Incubate with a fluorescently conjugated anti-FAP antibody and other antibodies for CAF markers (e.g., CD90, α-SMA) and to exclude other cell types (e.g., CD45 for immune cells, EpCAM for epithelial cells).[18][19] Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Fixation:

-

Wash the cells with FACS buffer.

-

Fix the cells with a suitable fixation buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then identifying the FAP-positive population within the CAF gate.

-

FAP Enzymatic Activity Assay

This assay quantifies the proteolytic activity of FAP in biological samples.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in an appropriate assay buffer.

-

-

Assay Reaction:

-

Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm). The increase in fluorescence corresponds to the cleavage of the substrate by FAP.[22]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage to determine FAP enzymatic activity.

-

Conclusion

Fibroblast Activation Protein is a key modulator of the tumor microenvironment, influencing ECM remodeling, immune suppression, and tumor growth through its enzymatic activity and its impact on critical signaling pathways. The high expression of FAP in the stroma of numerous cancers and its correlation with poor prognosis underscore its potential as a valuable biomarker and a promising target for novel anti-cancer therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of FAP and to develop and evaluate FAP-targeted therapeutic strategies. A deeper understanding of FAP biology is crucial for advancing the field of oncology and improving patient outcomes.

References

- 1. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High expression of fibroblast‐activating protein is a prognostic marker in non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein in the tumor microenvironment predicts outcomes of PD-1 blockade therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase is upstream of phosphatidylinositol 3-kinase/Akt in regulating fibroblast survival in response to contraction of type I collagen matrices via a beta 1 integrin viability signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical implications of fibroblast activation protein-α in non-small cell lung cancer after curative resection: a new predictor for prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High intratumoral expression of fibroblast activation protein (FAP) in colon cancer is associated with poorer patient prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI Insight - Fibroblast activation protein augments progression and metastasis of pancreatic ductal adenocarcinoma [insight.jci.org]

- 16. Immunohistochemical study of fibroblast activation protein and α-smooth muscle actin expression and distribution in triple-negative breast cancer [jcbr.journals.ekb.eg]

- 17. FAP-a and GOLPH3 Are Hallmarks of DCIS Progression to Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human breast cancer associated fibroblasts exhibit subtype specific gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer-associated fibroblasts expressing fibroblast activation protein and podoplanin in non-small cell lung cancer predict poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. resources.rndsystems.com [resources.rndsystems.com]

FAPI-74 as a tracer for cancer-associated fibroblasts

An In-depth Technical Guide to FAPI-74 as a Tracer for Cancer-Associated Fibroblasts

Introduction

Within the tumor microenvironment (TME), cancer-associated fibroblasts (CAFs) are a critical component, playing a significant role in cancer initiation, progression, invasion, and metastasis.[1][2] CAFs are characterized by the overexpression of various proteins, among which is the Fibroblast Activation Protein (FAP), a cell membrane-bound serine protease.[3][4] FAP's high expression in the stroma of over 90% of epithelial cancers, with minimal presence in normal tissues, makes it an exceptional target for molecular imaging and therapy.[4][5]

[18F]this compound is an innovative radiopharmaceutical that targets FAP.[6] It is a quinoline-based FAP inhibitor (FAPI) conjugated to a NOTA chelator, allowing for stable labeling with Fluorine-18 ([18F]) via an aluminum-fluoride complex ([18F]AlF).[7][8] This design leverages the favorable properties of [18F], such as its longer half-life (110 minutes) and lower positron energy compared to Gallium-68, facilitating centralized production, wider distribution, and higher image resolution.[9][10] This guide provides a comprehensive overview of this compound, focusing on its mechanism, quantitative data, underlying biological pathways, and key experimental protocols for its use as a tracer for CAFs.

Mechanism of Action

This compound functions as a diagnostic agent for Positron Emission Tomography (PET) imaging by specifically binding to FAP.[6][11] When introduced intravenously, the this compound tracer circulates throughout the body and accumulates in areas with high FAP expression, primarily the stroma of tumors where CAFs are abundant. The Fluorine-18 radioisotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of FAP-positive regions.[3] The high specificity of this compound for FAP results in clear images with high tumor-to-background ratios.[6][12]

Quantitative Data

The performance of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Binding and Uptake

This table details the in vitro binding affinity and cell uptake characteristics of this compound and related FAPI compounds.

| Compound | Metric | Value | Cell Line | Comments | Source |

| [18F]AlF-FAPI-74 | EC50 | < 1 nM to 4.2 nM | HT-1080-FAP | Demonstrates high binding affinity. | [7] |

| [18F]AlF-FAPI-74 | In Vitro Binding | Up to 80% | HT-1080-FAP | Shows high, specific binding to FAP-expressing cells. | [7] |

| [18F]AlF-FAPI-74 | In Vitro Uptake | >100-fold higher vs. WT | I45 huFAP | Uptake was effectively blocked by excess unlabeled FAPI. | [12][13] |

| [18F]FGlc-FAPI | IC50 | 167 nM | HT1080hFAP | A glycosylated variant showing slightly lower affinity than FAPI-04 (32 nM). | [14] |

| [18F]FGlc-FAPI | Tumor Uptake | 4.5 %ID/g | HT1080hFAP xenografts | Higher specific tumor uptake compared to [68Ga]Ga-FAPI-04 (2 %ID/g). | [14] |

Table 2: Clinical PET Imaging Data: [18F]this compound vs. [18F]FDG

This table compares the maximum Standardized Uptake Values (SUVmax) of [18F]this compound and the standard clinical tracer [18F]FDG across various cancers.

| Cancer Type | Lesion Type | [18F]this compound Median SUVmax (Range) | [18F]FDG Median SUVmax (Range) | Finding | Source |

| Various Cancers | Primary Lesions | 9.44 (2.50–25.28) | 5.45 (1.22–15.06) | This compound uptake is significantly higher (P=0.010). | [9] |

| Various Cancers | Lymph Node Metastases | 8.86 (3.51–23.33) | 3.84 (1.01–9.75) | This compound uptake is significantly higher (P=0.002). | [9] |

| Various Cancers | Other Metastases | 6.39 (0.55–12.78) | 1.88 (0.73–8.35) | This compound uptake is significantly higher (P=0.046). | [9] |

| Gastrointestinal | Primary Tumors | - | - | This compound showed higher sensitivity than FDG. | [15] |

| Gastrointestinal | Bone/Visceral Metastases | - | - | This compound sensitivity: 98%; FDG sensitivity: 47% (P<0.001). | [15] |

| Pancreatic (PDAC) | Primary Lesions | 10.5 ± 4.5 | 6.6 ± 3.2 | This compound uptake is higher with better delineation. | [16] |

| Pancreatic (PDAC) | Metastatic Lesions | 8.2 ± 13.9 | 5.7 ± 2.8 | This compound detected 22% more lesions than FDG. | [16] |

| Lung Cancer | Primary & Metastases | >10 | - | High contrast achieved 1 hour post-injection. | [17][18] |

Table 3: Biodistribution and Radiation Dosimetry

This table presents the biodistribution and estimated radiation dose for this compound.

| Tracer | Parameter | Value | Organ with Highest Uptake | Comments | Source |

| [18F]this compound | Effective Dose | 1.4 ± 0.2 mSv / 100 MBq | Bladder, Kidneys, Colon | Lower radiation burden than [18F]FDG. Preferred renal excretion. | [7][17][18] |

| [68Ga]this compound | Effective Dose | 1.6 mSv / 100 MBq | Bladder, Kidneys | Comparable radiation dose to other 68Ga-ligands. | [17][18] |

Key Signaling Pathways in Cancer-Associated Fibroblasts

The activation of normal fibroblasts into CAFs is a complex process modulated by a network of signaling pathways initiated by cancer cells and other components of the TME. Understanding these pathways is crucial for developing therapies that target CAFs. Key pathways include TGF-β, Hedgehog (Hh), Wnt, MAPK, and PI3K/AKT.[1][19][20] These pathways regulate CAF formation, heterogeneity, and their pro-tumorigenic functions like extracellular matrix (ECM) remodeling, secretion of growth factors, and immunosuppression.[2][19]

Experimental Protocols

This section outlines standardized methodologies for the synthesis and application of [18F]this compound.

Radiolabeling of [18F]this compound

The synthesis of [18F]AlF-FAPI-74 is typically performed using an automated radiosynthesis module.[21] The process involves the chelation of an aluminum-fluoride complex by the NOTA group conjugated to the this compound precursor.

-

[18F]Fluoride Production : [18F]Fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge.

-

Elution : The trapped [18F]Fluoride is eluted from the cartridge into the reaction vessel.

-

Complexation : An aluminum chloride (AlCl₃) solution is added to the [18F]Fluoride to form the [18F]AlF²⁺ complex.

-

Labeling Reaction : The this compound precursor is added to the reaction vessel. The mixture is heated (e.g., at 95°C for 15 minutes) to facilitate the chelation of the [18F]AlF complex by the NOTA moiety.[21]

-

Purification : The reaction mixture is purified, typically using solid-phase extraction (SPE) cartridges, to remove unreacted [18F]fluoride and other impurities.

-

Formulation : The final product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) and passed through a sterile filter.

-

Quality Control : The final product is tested for radiochemical purity, pH, sterility, and endotoxin (B1171834) levels before clinical use.

In Vitro Assays

-

Competitive Binding Assay : To determine the binding affinity (IC50 or EC50), FAP-expressing cells (e.g., HT1080hFAP) are incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled this compound or other competing compounds. The displacement of the radiotracer is measured to calculate affinity.[7][14]

-

Cellular Uptake and Internalization Assay : FAP-expressing cells are incubated with [18F]this compound for various time points. Surface-bound radioactivity is stripped (e.g., with an acid wash), and the internalized radioactivity is measured using a gamma counter. This helps to characterize the rate and extent of tracer internalization.[14][22] Specificity is confirmed by performing blocking experiments with an excess of unlabeled FAPI.[13]

In Vivo Preclinical Imaging

-

Animal Models : Immunodeficient mice are typically used, bearing subcutaneous or orthotopic xenografts of human cancer cell lines engineered to express FAP (e.g., HT1080hFAP) or patient-derived xenografts.[14][22]

-

Procedure : Mice are injected with [18F]this compound (typically via tail vein). Dynamic or static PET scans are acquired at various time points post-injection to assess the tracer's biodistribution and tumor uptake.[7]

-

Ex Vivo Biodistribution : After the final imaging session, animals are euthanized. Organs of interest and tumors are harvested, weighed, and their radioactivity is measured in a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g), providing a precise quantification of tracer distribution.[14][23]

Clinical PET/CT Imaging Protocol

Clinical trials provide a standardized protocol for patient imaging.[11][24]

-

Patient Preparation : Unlike [18F]FDG, no special preparation such as fasting is typically required for FAPI PET imaging.

-

Tracer Administration : Patients are administered [18F]this compound intravenously, with a typical dose of 240 ± 31 MBq.[9]

-

Uptake Phase : Patients rest for an uptake period, typically around 45-60 minutes, to allow for tracer distribution and clearance from background tissues.[3][6]

-

Image Acquisition : A whole-body PET/CT or PET/MRI scan is performed. The CT or MRI provides anatomical correlation for the functional data from the PET scan.

-

Image Analysis : Images are reconstructed and analyzed. Tracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), and tumor-to-background ratios (TBR) are calculated to assess image contrast.[25]

Applications and Future Directions

[18F]this compound is a promising tracer with multiple potential applications in oncology:

-

Improved Cancer Diagnosis and Staging : Due to its high sensitivity and high tumor-to-background ratio, this compound PET/CT can detect primary tumors, lymph node involvement, and distant metastases with high accuracy, potentially outperforming [18F]FDG in several cancer types like gastrointestinal and pancreatic cancers.[9][15][26]

-

Monitoring Therapeutic Response : FAP expression can change in response to therapy. This compound PET can be used to non-invasively monitor these changes, providing an early indication of treatment efficacy.[13][27] Studies have shown its utility in monitoring the response to FAP-targeted CAR T-cell therapy by detecting the clearance of FAP-positive cells.[5][13][23]

-

Theranostics : The FAPI molecule can be labeled with therapeutic radioisotopes (e.g., Lutetium-177, Actinium-225) for targeted radionuclide therapy.[4] this compound can serve as the diagnostic component in this "theranostic" pair to select patients who are most likely to benefit from FAP-targeted therapy and to monitor treatment response.

Ongoing research and clinical trials are further exploring the role of this compound in a wider range of cancers and non-malignant fibrotic diseases.[24][28]

Conclusion

[18F]this compound is a highly promising PET tracer that specifically targets Fibroblast Activation Protein on cancer-associated fibroblasts. Its superior imaging characteristics, including high tumor uptake and low background signal, often surpass those of the clinical standard, [18F]FDG, in various malignancies. The ability to label this compound with the long-lived [18F] isotope enhances its clinical utility and accessibility. With its potential applications in diagnosis, staging, therapy monitoring, and theranostics, this compound stands to make a significant impact on the management of cancer patients by providing a clear window into the stromal dynamics of the tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - Molecubes [molecubes.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fibroblast Activation Protein-Targeted PET/CT with 18F-Fibroblast Activation Protein Inhibitor-74 for Evaluation of Gastrointestinal Cancer: Comparison with 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling pathways in cancer-associated fibroblasts: recent advances and future perspectives - ProQuest [proquest.com]

- 20. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. dzl.de [dzl.de]

- 26. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 27. Monitoring Therapeutic Response to Anti-FAP CAR T Cells Using [18F]AlF-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Facebook [cancer.gov]

Preclinical Exploratory Studies with FAPI-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy tissues is limited.[1][2][3][4] This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. FAPI-74 is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging.[5] This technical guide provides a comprehensive overview of the preclinical exploratory studies conducted with this compound, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation

In Vitro Binding and Cellular Uptake

The in vitro binding affinity and cellular uptake of this compound have been evaluated in various cell lines. The following table summarizes key quantitative data from these studies.

| Cell Line | Tracer | Parameter | Value | Reference |

| HT-1080-FAP | [¹⁸F]AlF-FAPI-74 | EC₅₀ | 4.2 nM | [6] |

| HT-1080-FAP | [¹⁸F]AlF-FAPI-74 | Cellular Uptake (10 min) | 27.2 ± 0.88 %AD/10⁶ cells | [6] |

| I45 huFAP | [¹⁸F]AlF-FAPI-74 | Cellular Uptake (1 hour) | >100-fold increase vs. WT | [7] |

%AD/10⁶ cells: Percentage of administered dose per 1 million cells EC₅₀: Half-maximal effective concentration WT: Wild-type

In Vivo Biodistribution in Preclinical Models

The biodistribution of [¹⁸F]AlF-FAPI-74 has been assessed in various tumor-bearing mouse models. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.

| Organ/Tissue | HT-1080-FAP Xenograft Mice (%ID/g) | LLC Tumor-Bearing Mice (%ID/g) | CT26 Tumor-Bearing Mice (%ID/g) | |

| 60 min p.i. | 120 min p.i. | 60 min p.i. | 60 min p.i. | |

| Tumor | 7.0 ± 1.2 | 5.5 ± 1.0 | ~2.4 | ~1.5 |

| Blood | 1.8 ± 0.3 | 1.0 ± 0.2 | - | - |

| Heart | 1.1 ± 0.2 | 0.6 ± 0.1 | - | - |

| Lungs | 1.5 ± 0.3 | 0.8 ± 0.1 | - | - |

| Liver | 1.0 ± 0.2 | 0.7 ± 0.1 | - | - |

| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | - | - |

| Pancreas | 0.8 ± 0.2 | 0.5 ± 0.1 | - | - |

| Stomach | 0.6 ± 0.1 | 0.4 ± 0.1 | - | - |

| Intestine | 1.2 ± 0.3 | 1.0 ± 0.2 | Signal present | Signal present |

| Kidneys | 3.5 ± 0.8 | 2.0 ± 0.5 | - | - |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | - | - |

| Bone | 1.5 ± 0.4 | 1.2 ± 0.3 | Signal present | Signal present |

Data is compiled and approximated from graphical representations and text descriptions in the cited literature.[8][9][10] p.i.: post-injection

Human Radiation Dosimetry

Radiation dosimetry estimates for [¹⁸F]this compound and [⁶⁸Ga]this compound have been calculated from human studies, indicating a favorable safety profile.[5]

| Tracer | Mean Administered Activity (MBq) | Effective Dose (mSv/100 MBq) | Reference |

| [¹⁸F]this compound | 259 ± 26 | 1.4 ± 0.2 | [5] |

| [⁶⁸Ga]this compound | 263 | 1.6 | [5] |

Experimental Protocols

Radiosynthesis of [¹⁸F]AlF-FAPI-74

A common method for the radiosynthesis of [¹⁸F]AlF-FAPI-74 is through a one-pot, automated process.[11][12][13][14]

Materials:

-

[¹⁸F]Fluoride

-

Anion exchange cartridge (e.g., QMA)

-

Eluent: 0.5 M Sodium Acetate (NaOAc) pH 3.9 or a mixture of Ethanol (B145695)/0.9% NaCl[11][12]

-

Dimethyl sulfoxide (B87167) (DMSO)[12][14]

-

Ascorbic acid solution (optional, for stabilization)[14]

-

Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)[12]

-

Ethanol

-

Saline (0.9%)

-

Phosphate (B84403) buffer

Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using the chosen eluent.[11][12]

-

Add the AlCl₃ solution and DMSO to the reaction vessel and incubate for 5 minutes at room temperature.[12][14]

-

Add the this compound precursor solution to the reaction mixture.[12][14]

-

Heat the reaction mixture at 95-100°C for 5-15 minutes.[11][12][14]

-

Cool the reaction to room temperature and dilute with water.[12]

-

Purify the [¹⁸F]AlF-FAPI-74 using an SPE cartridge.[12]

-

Elute the final product from the SPE cartridge with ethanol and formulate with saline and a phosphate buffer for injection.[12]

In Vitro Cellular Uptake Assay

This protocol outlines a typical procedure for evaluating the cellular uptake of [¹⁸F]AlF-FAPI-74.[7][15]

Materials:

-

FAP-expressing cells (e.g., I45 huFAP) and wild-type control cells (e.g., I45 WT)[7]

-

Cell culture medium and supplements

-

96-well or 24-well plates

-

[¹⁸F]AlF-FAPI-74

-

Unlabeled FAPI (for blocking experiments)

-

Assay buffer (e.g., HBSS-HEPES, pH 7.4)[15]

-

Lysis buffer (e.g., Solvable®)[15]

-

Scintillation cocktail

-

Gamma counter or scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to near confluence.[15]

-

On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.[15]

-

For blocking experiments, pre-incubate a subset of wells with a high concentration of unlabeled FAPI (e.g., 10 µM) for 30 minutes.[7][15]

-

Initiate the uptake by adding [¹⁸F]AlF-FAPI-74 to all wells.[7][15]

-

Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).[7]

-

Stop the incubation by aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS.[15]

-

Lyse the cells using a suitable lysis buffer.[15]

-

Measure the radioactivity in the cell lysate using a gamma counter or by adding a scintillation cocktail and using a scintillation counter.[7][15]

-

Express the results as a percentage of the injected dose per a known number of cells.

Animal PET Imaging Protocol

This protocol describes a general workflow for performing PET imaging in tumor-bearing mice.[6][9][16]

Materials:

-

Tumor-bearing mice (e.g., with HT-1080-FAP or PANC-1 xenografts)[6]

-

[¹⁸F]AlF-FAPI-74

-

Anesthesia (e.g., isoflurane)[6]

-

Small animal PET scanner[6]

-

CT or MRI for anatomical co-registration[9]

Procedure:

-

Anesthetize the mouse using isoflurane.[6]

-

Administer a defined dose of [¹⁸F]AlF-FAPI-74 (e.g., 5-10 MBq) intravenously via the tail vein.[6]

-

Position the animal in the PET scanner.

-

Acquire dynamic or static PET scans at specified time points post-injection (e.g., dynamic scan for the first 60 minutes, followed by static scans at later time points).[6]

-

Perform a CT or MRI scan for anatomical reference.[9]

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[9]

-

Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs to calculate the standardized uptake value (SUV).

Mandatory Visualizations

FAP Signaling Pathways

Fibroblast Activation Protein is known to influence several downstream signaling pathways that are crucial for tumor progression, including the PI3K/Akt, Ras/ERK, and Sonic Hedgehog (SHH)/Gli1 pathways.[17] FAP's enzymatic activity remodels the extracellular matrix, which can modulate integrin signaling and subsequently activate these pathways.

Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for preclinical evaluation of this compound in a xenograft mouse model.

Caption: Workflow for preclinical PET imaging and biodistribution studies.

Conclusion

The preclinical exploratory studies with this compound have demonstrated its high affinity and selectivity for FAP, favorable biodistribution profile with rapid clearance from non-target tissues, and a low radiation dose to patients. These characteristics make [¹⁸F]AlF-FAPI-74 a promising PET tracer for the non-invasive imaging of FAP-positive tumors. The detailed experimental protocols and an understanding of the FAP-mediated signaling pathways provided in this guide are intended to support further research and development in this exciting area of oncology. Future studies will likely focus on expanding the clinical applications of this compound and exploring its potential as a theranostic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on activated fibroblasts, particularly in environments of tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues.[1][2] Its expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP-inhibitor (FAPI) tracers, such as FAPI-74, are quinoline-based molecules that can be labeled with positron-emitting radionuclides for PET imaging.[4] this compound, in particular, is designed with a NOTA chelator, allowing it to be labeled with either Gallium-68 (⁶⁸Ga) or, more advantageously for large-scale production and image quality, Fluorine-18 (¹⁸F) via an aluminum-fluoride chelation method ([¹⁸F]AlF-FAPI-74).[5][6]

This guide provides an in-depth technical overview of [¹⁸F]this compound, focusing on its application in imaging fibrosis and other non-oncological, inflammatory diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

Core Principles and Mechanism of Action

Fibroblast activation is a key pathological feature of fibrotic diseases. Stimulated by factors like transforming growth factor-β (TGF-β), quiescent fibroblasts differentiate into activated fibroblasts (myofibroblasts).[2][3] These activated cells are characterized by the expression of proteins like α-smooth muscle actin (α-SMA) and FAP.[3][7] FAP plays a role in extracellular matrix (ECM) remodeling.[1][8]

Radiolabeled this compound is administered intravenously, circulates through the bloodstream, and binds with high affinity to FAP expressed on the surface of these activated fibroblasts. The positron-emitting ¹⁸F isotope decays, producing gamma rays that are detected by a PET scanner, allowing for the non-invasive, whole-body visualization and quantification of fibrotic and inflammatory processes.[9][10]

Visualization of FAP-Mediated Fibrosis Pathway

Caption: Signaling pathway of fibroblast activation and FAP expression in fibrosis.

Applications in Fibrosis and Non-Oncological Diseases

While FAPI PET imaging was initially developed for oncology, its ability to target activated fibroblasts makes it a powerful tool for assessing a range of non-malignant conditions.[11]

-

Idiopathic Pulmonary Fibrosis (IPF): FAPI-PET/CT can visualize and quantify active fibrotic changes in the lungs.[12][13] Studies have shown a positive correlation between the "fibrotic active volume" measured by [¹⁸F]this compound PET and disease severity assessed by HRCT and pulmonary function tests.[12][14] This suggests FAPI-PET could serve as a biomarker for disease activity and progression.[3][14]

-

Cardiac Diseases: In conditions like cardiac allograft vasculopathy (CAV), which involves fibrosis, [¹⁸F]this compound PET/CT has been used in preclinical models to monitor fibrosis progression.[10] It also shows potential for imaging fibrosis after myocardial infarction.

-

Liver Fibrosis: FAP is upregulated in activated hepatic stellate cells during liver fibrosis.[7] Pharmacological inhibition of FAP has been shown to reduce liver fibrosis in animal models, indicating the potential of FAPI imaging to assess the severity of liver disease.[7]

-

Inflammatory and Autoimmune Diseases: FAP is also expressed in the stroma of tissues affected by chronic inflammation, such as in IgG4-related disease and inflammatory arthritis.[11] FAPI-PET may help differentiate between active inflammatory and chronic fibrotic stages of these diseases.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving [¹⁸F]this compound.

Table 1: Biodistribution of [¹⁸F]this compound in Humans (Normal Organs)

| Organ | SUVmean (1 hour p.i.) | SUVmax (1 hour p.i.) | Reference |

| Brain | ~0.1 | ~0.2 | [5] |

| Liver | ~1.5 - 2.0 | ~2.5 - 3.0 | [5] |

| Kidneys | ~1.5 - 2.0 | ~3.0 - 4.0 | [5] |

| Spleen | ~1.0 - 1.5 | ~2.0 - 2.5 | [5] |

| Pancreas | ~1.0 | ~1.5 | [5] |

| Muscle | ~0.5 - 0.8 | ~1.0 - 1.5 | [5] |

| Blood Pool (Aorta) | ~1.5 - 2.0 | ~2.5 - 3.0 | [5] |

Data are approximate values derived from published studies for illustrative purposes. p.i. = post-injection.

Table 2: [¹⁸F]this compound Uptake in Fibrotic vs. Normal Lung Tissue

| Parameter | IPF Patients (Fibrotic Lung) | Control Group (Normal Lung) | Reference |

| SUVmean | 1.40 (Median) | 0.90 (Median) | [12] |

| SUVmax | Statistically significant increase | Lower baseline | [12][14] |

| Fibrotic Active Volume (FAV) | Correlates with disease severity (R=0.887 vs HRCT) | Not applicable | [12][14] |

Table 3: Radiation Dosimetry of this compound Tracers

| Radiotracer | Effective Dose (mSv/100 MBq) | Typical Administered Activity (MBq) | Total Effective Dose (mSv) | Reference |

| [¹⁸F]this compound | 1.4 ± 0.2 | 259 ± 26 | ~3.5 - 4.0 | [4][5] |

| [⁶⁸Ga]this compound | 1.6 | 263 | ~4.2 | [4][5] |

| [¹⁸F]FDG | ~1.9 | ~370 | ~7.0 | [5] |

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]AlF-FAPI-74

This protocol describes a common, automated method for labeling this compound with ¹⁸F.[6][15][16]

-

[¹⁸F]Fluoride Production: Produce non-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA Light).

-

Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a small volume (~0.3-0.4 mL) of 0.5 M sodium acetate (B1210297) buffer (pH ~3.9).[5][16]

-

Complexation Reaction:

-

To the [¹⁸F]fluoride solution, add a precursor mixture containing:

-

Dimethyl sulfoxide (B87167) (DMSO) as the solvent.

-

A solution of aluminum chloride (AlCl₃), typically 10 mM.[4][17]

-

The this compound precursor (e.g., 4 mM solution).[4]

-

An antioxidant like ascorbic acid may be included.[17]

-

-

Heat the reaction mixture at 95-105°C for 15 minutes.[4][6][16] During this step, the [¹⁸F]fluoride complexes with the aluminum, which is then chelated by the NOTA ligand on the this compound molecule.

-

-

Purification:

-

After cooling, dilute the reaction mixture with water.

-

Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18).[4][16] The radiolabeled product is retained on the cartridge while unreacted [¹⁸F]fluoride and other hydrophilic impurities pass through.

-

Wash the cartridge with sterile water.

-

-

Final Formulation:

-

Elute the purified [¹⁸F]AlF-FAPI-74 from the cartridge using ethanol.[4][5]

-

Dilute the final product with a suitable buffer (e.g., phosphate (B84403) buffer) and sterile saline for injection.

-

Pass the final solution through a 0.22-µm sterile filter into a sterile vial.

-

-

Quality Control: Perform standard quality control tests, including radiochemical purity (via HPLC), pH, sterility, and endotoxin (B1171834) levels.

Visualization of [¹⁸F]AlF-FAPI-74 Radiosynthesis Workflow

Caption: Workflow for the automated radiosynthesis of [¹⁸F]AlF-FAPI-74.

Protocol 2: Clinical [¹⁸F]this compound PET/CT Imaging

-

Patient Preparation: Unlike [¹⁸F]FDG PET, no special preparation such as fasting is required for FAPI imaging. Patients should be well-hydrated.

-

Tracer Administration: Administer [¹⁸F]this compound intravenously. The typical injected activity for adults is in the range of 199–290 MBq.[5][12]

-

Uptake Time: The optimal time for imaging is typically 60 minutes post-injection.[6][12][18] Dynamic imaging can also be performed immediately after injection, with static images acquired at later time points (e.g., 10 min, 1h, 3h) for dosimetry studies.[4][5]

-

PET/CT Acquisition:

-

Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Acquire PET data in 3D mode, typically covering the area from the skull base to the mid-thigh.

-

Acquisition time is usually 2-3 minutes per bed position.[12]

-

-

Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.[6]

-

Image Analysis:

-

Analyze images visually for areas of abnormal tracer uptake.

-

Perform semi-quantitative analysis by drawing regions of interest (ROIs) or volumes of interest (VOIs) over target lesions and normal organs.

-

Calculate standardized uptake values (SUV), such as SUVmax and SUVmean.[5]

-

For fibrotic diseases, calculate metrics like the fibrotic active volume (FAV), which is determined by applying an isocontour threshold (e.g., 45% of SUVmax) to delineate the volume of active disease.[12]

-

Visualization of Clinical FAPI-PET Workflow

Caption: General experimental workflow for a clinical FAPI-PET/CT study.

Conclusion and Future Directions

[¹⁸F]this compound is a promising radiopharmaceutical that extends the utility of PET imaging beyond oncology into the realm of fibrosis and inflammatory diseases. Its ability to target activated fibroblasts provides a direct, non-invasive method to assess the activity and extent of pathological tissue remodeling.[9] The favorable characteristics of the ¹⁸F label, combined with the high target-to-background ratios achieved, position this compound as a superior imaging agent for many applications compared to traditional methods.[12][13]

Future research will focus on validating its role as a biomarker for predicting disease progression, monitoring response to anti-fibrotic therapies, and guiding the development of novel FAP-targeted theranostics for non-oncological conditions.[14][19] Large-scale, prospective clinical trials are needed to fully establish its clinical efficacy and integrate it into standard diagnostic pathways.[9][20]

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound PET/CT for Fibrosis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. ahajournals.org [ahajournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal - Multicenter validation trial of [18F]AlF-FAPI-74 for PET imaging of cancer-associated fibroblasts through fibroblast activation protein inhibitors (FAPI) in digestive tumors [research.kuleuven.be]

- 19. researchgate.net [researchgate.net]

- 20. Facebook [cancer.gov]

Understanding the In Vivo Biodistribution of FAPI-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biodistribution of FAPI-74, a promising radiopharmaceutical for imaging and therapy targeting Fibroblast Activation Protein (FAP). FAP is a cell surface protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive diagnostic and therapeutic target. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental processes.

Quantitative Biodistribution Data

The biodistribution of this compound, labeled with either Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), has been evaluated in both preclinical and clinical settings. The following tables summarize the standardized uptake values (SUV) in various organs and tumors, providing a quantitative measure of tracer accumulation.

Table 1: Normal Organ Biodistribution of ¹⁸F-FAPI-74 in Lung Cancer Patients[1][2][3]

| Organ | SUVmax at 10 min p.i. (mean) | SUVmax at 1 h p.i. (mean) | SUVmax at 3 h p.i. (mean) |

| Blood Pool | Moderately high | Definable | Definable |

| Muscle | Background | Background | Background |

| Liver | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |

| Spleen | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |

| Oral Mucosa | Does not exceed background | Does not exceed background | Does not exceed background |

p.i. = post-injection

Table 2: Tumor and Metastases Uptake of ¹⁸F-FAPI-74 in Lung Cancer Patients[1]

| Lesion Type | SUVmax at 10 min p.i. (average) | SUVmax at 1 h p.i. (average) | SUVmax at 3 h p.i. (average) |

| Primary Lung Tumors | 11.8 | 12.7 | 11.3 |

| Lymph Node Metastases | 9.9 | 10.7 | 9.4 |

| Distant Metastases | 11.8 | 11.8 | 11.4 |

The highest contrast between tumor and background is typically achieved at 1 hour post-injection[1].

Table 3: Preclinical Biodistribution of [¹⁸F]AlF-FAPI-74 in Murine Models[4][5][6]

| Tissue | Key Findings |

| Tumors (subcutaneous) | Low but significantly above muscle-background values.[2][3][4] |

| Joint/Bone Structures | Radiotracer signal observed.[2][3][4] |

| Intestines | Radiotracer signal observed.[2][3][4] |

Experimental Protocols

The following sections detail the methodologies for preclinical and clinical biodistribution studies of this compound, synthesized from published research.

Preclinical In Vivo Biodistribution Study Protocol

This protocol outlines a typical experiment to determine the biodistribution of radiolabeled this compound in a tumor-bearing mouse model.

Objective: To quantify the uptake of [¹⁸F]AlF-FAPI-74 in various tissues and tumors over time.

Materials:

-

[¹⁸F]AlF-FAPI-74 radiotracer

-

Tumor-bearing mice (e.g., syngeneic models like LLC and CT26, or xenograft models like HT-1080-FAP)[2][3]

-

Anesthesia (e.g., isoflurane)

-

PET/MR or PET/CT scanner

-

Gamma counter

-

Standard laboratory equipment for tissue dissection and weighing

Procedure:

-

Animal Model Preparation: Subcutaneous tumors are induced by injecting cancer cells (e.g., Lewis Lung Carcinoma - LLC, or CT26 colon carcinoma) into the flank of the mice.[3] Studies may also utilize models with cells engineered to express FAP (e.g., HT-1080-FAP).[2]

-

Radiotracer Administration: A defined amount of [¹⁸F]AlF-FAPI-74 is administered to the mice, typically via intravenous (tail vein) injection.

-

In Vivo Imaging (PET/CT or PET/MR):

-

Animals are anesthetized.

-

Static or dynamic PET scans are acquired at specific time points post-injection (e.g., 30, 60, 120, and 240 minutes).[2]

-

CT or MR scans are performed for anatomical co-registration.

-

-

Ex Vivo Biodistribution:

-

At predetermined time points, cohorts of mice are euthanized.

-

Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone), and the tumor are collected.

-

Tissues are weighed, and the radioactivity is measured using a gamma counter.

-

-

Data Analysis:

Clinical Biodistribution and Dosimetry Study Protocol

This protocol describes a typical study to evaluate the biodistribution and estimate the radiation dosimetry of this compound in cancer patients.

Objective: To determine the physiological biodistribution, tumor uptake, and radiation dosimetry of ¹⁸F-FAPI-74 in patients.

Patient Population: Patients with a confirmed diagnosis of cancer (e.g., lung cancer, pancreatic ductal adenocarcinoma).[5][6][7]

Materials:

-

¹⁸F-FAPI-74 or ⁶⁸Ga-FAPI-74 produced under GMP conditions.

-

PET/CT scanner.

Procedure:

-

Patient Preparation: Patients may be asked to fast for a certain period before the scan.

-

Radiotracer Administration: A mean activity of approximately 259 ± 26 MBq of ¹⁸F-FAPI-74 is administered intravenously.[1][8] For ⁶⁸Ga-FAPI-74, a typical injected activity is around 263 MBq.[1][8]

-

PET/CT Imaging:

-

Image Analysis:

-

Regions of interest (ROIs) are drawn over various organs and visible tumor lesions on the PET images.

-

The tracer concentration in these ROIs is used to calculate semi-quantitative SUVmax and SUVmean values.

-

-

Radiation Dosimetry Calculation:

-

Time-activity curves are generated for source organs from the serial PET scans.

-

The number of disintegrations in each source organ is calculated.

-

Dosimetry software (e.g., OLINDA/EXM or IDAC-Dose) is used with computational human phantoms to calculate the absorbed doses in target organs and the effective dose for the whole body.[1][5]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical biodistribution study of this compound.

Caption: Clinical biodistribution study workflow for this compound PET/CT.

FAP-Related Signaling Pathways

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, proliferation, and migration. This diagram provides a simplified overview of key pathways influenced by FAP expression in cancer-associated fibroblasts.

Caption: FAP-associated signaling pathways in the tumor microenvironment.

Conclusion

This compound demonstrates favorable biodistribution for oncological imaging, characterized by high uptake in tumors and low background signal in most normal organs, leading to high-contrast images.[1] The radiation burden of ¹⁸F-FAPI-74 is comparable to or even lower than that of other common PET tracers like ¹⁸F-FDG.[1][8][5] The ability to label this compound with both ⁶⁸Ga and ¹⁸F offers flexibility for clinical use, with ¹⁸F allowing for centralized production and wider distribution.[1][5] The detailed understanding of its in vivo behavior is crucial for its continued development as a powerful tool in oncology for diagnosis, staging, and potentially for targeted radionuclide therapy.

References

- 1. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of [18F]AlF-FAPI-74 for PET imaging to study cancer-associated fibroblast responses to radiotherapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

Early-Phase Clinical Trials of FAPI-74: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-phase clinical trials of Fibroblast Activation Protein Inhibitor-74 (FAPI-74), a promising radiopharmaceutical for PET imaging. This document synthesizes key findings on biodistribution, dosimetry, and tumor uptake, details experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and development in this field.

Introduction to this compound

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in normal adult tissues is limited.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic applications. This compound is a quinoline-based FAP inhibitor that can be labeled with either Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), offering flexibility in clinical use.[2][3] Early-phase clinical trials have demonstrated the potential of this compound PET/CT to provide high-contrast images of tumors and metastases, often outperforming the current standard, [¹⁸F]FDG-PET/CT, in various cancer types.[4]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from early-phase clinical trials of [¹⁸F]this compound, focusing on biodistribution in normal organs, radiation dosimetry, and uptake in malignant lesions.

Biodistribution of [¹⁸F]this compound in Normal Organs

The physiological biodistribution of [¹⁸F]this compound is characterized by low uptake in most normal organs, leading to high tumor-to-background ratios. The primary route of excretion is through the kidneys.

Table 1: Standardized Uptake Values (SUV) of [¹⁸F]this compound in Normal Organs at ~60 minutes Post-Injection

| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |

| Brain | 0.2 ± 0.1 | 0.1 ± 0.1 | [3] |

| Liver | 1.8 ± 0.4 | 1.2 ± 0.3 | [3] |

| Spleen | 1.3 ± 0.3 | 0.9 ± 0.2 | [3] |

| Kidney (Cortex) | 3.5 ± 0.9 | 2.4 ± 0.6 | [3] |

| Pancreas | 1.5 ± 0.3 | 1.1 ± 0.2 | [3] |

| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | [3] |

| Blood Pool (Aorta) | 1.9 ± 0.4 | 1.5 ± 0.3 | [3] |

| Lung | 0.6 ± 0.2 | 0.4 ± 0.1 | [3] |

| Bone Marrow | 1.0 ± 0.2 | 0.7 ± 0.1 | [3] |

| Myocardium | 1.3 ± 0.3 | 1.0 ± 0.2 | [3] |

| Parotid Gland | 1.2 ± 0.3 | 0.9 ± 0.2 | [3] |

| Thyroid | 1.4 ± 0.4 | 1.0 ± 0.3 | [3] |

Radiation Dosimetry

Dosimetry studies have shown that [¹⁸F]this compound has a favorable radiation safety profile, with an effective dose comparable to or lower than other commonly used PET tracers.

Table 2: Radiation Dosimetry of this compound

| Radiopharmaceutical | Effective Dose (mSv/MBq) | Key Organs Receiving Highest Dose (mGy/MBq) | Reference |

| ¹⁸F-FAPI-74 | 0.014 ± 0.002 | Bladder wall (0.108), Kidneys (0.045), Uterus (0.029) | [2][3] |

| ⁶⁸Ga-FAPI-74 | 0.016 | Bladder wall (0.120), Kidneys (0.041), Spleen (0.025) | [2] |

Tumor Uptake of [¹⁸F]this compound

[¹⁸F]this compound exhibits high uptake in a variety of malignant tumors, often with superior performance compared to [¹⁸F]FDG.

Table 3: SUVmax of [¹⁸F]this compound in Various Malignancies

| Cancer Type | Primary Tumor SUVmax (Median / Range) | Metastatic Lesion SUVmax (Median / Range) | Reference |

| Lung Cancer | 12.7 (at 1h) | Lymph Nodes: 10.7 (at 1h), Distant: 11.8 (at 1h) | [3] |

| Gastrointestinal Cancers | |||

| Gastric Cancer | 16.5 (vs. 7.3 for FDG) | - | [4] |

| Liver Cancer (HCC & ICC) | 10.1 (vs. 5.5 for FDG) | Liver Metastases: 7.5 (vs. 4.0 for FDG) | [4] |

| Pancreatic Cancer (PDAC) | 10.5 ± 4.5 | 8.2 ± 13.9 | |

| Breast Cancer | 19.6 (vs. 13.0 for FDG) | Lymph Nodes: 8.86 (vs. 3.84 for FDG) | |

| Idiopathic Pulmonary Fibrosis | 1.40 (SUVmean) | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in early-phase clinical trials of this compound.

Patient Selection and Preparation

Inclusion Criteria:

-

Confirmed diagnosis of malignancy (e.g., lung, gastrointestinal cancers) or fibrotic disease.[1][3]

-

Age ≥ 18 years.[1]

-

For some studies, availability of tissue for biopsy or surgical resection.[1]

-

Anatomic imaging (e.g., CT, MRI) obtained within a specified timeframe (e.g., ≤ 28 days) of consent.[1]

Exclusion Criteria:

-

Pregnancy or breastfeeding.[1]

-

Known hypersensitivity to this compound or its excipients.[1]

-

In some studies, recent treatment that could interfere with FAP expression.[1]

Patient Preparation:

-

Unlike [¹⁸F]FDG PET/CT, fasting is generally not required for FAPI PET imaging.[6]

-

Patients are advised to be well-hydrated.[6]

Radiopharmaceutical Administration and Imaging

Radiopharmaceutical:

-

[¹⁸F]this compound is administered intravenously.

-

The mean administered activity in a lung cancer study was 259 ± 26 MBq (range: 198–290 MBq).[3]

-

For [⁶⁸Ga]this compound, an activity of 263 MBq was used in one reported case.[2]

PET/CT Imaging:

-